molecular formula C23H17N5O2S B2582199 N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114627-45-0

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

Cat. No.: B2582199
CAS No.: 1114627-45-0
M. Wt: 427.48
InChI Key: YXLABKYMFNCYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a heterocyclic compound featuring a thiadiazoloquinazolinone core fused with a benzamide moiety. The benzyl group at the N-position and the 4-aminobenzamide substituent contribute to its unique electronic and steric properties, which may influence binding affinity and solubility.

Properties

IUPAC Name

N-benzyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c29-20(24-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-22-27-28-21(30)18-8-4-5-9-19(18)26-23(28)31-22/h1-13H,14H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLABKYMFNCYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with benzyl bromide in the presence of a base to form N-benzyl-2-aminobenzamide. This intermediate is then reacted with 5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-2-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA replication by binding to nucleic acid structures, thereby preventing the proliferation of cancer cells and bacteria . Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiadiazoloquinazoline derivatives. Below is a detailed comparison with analogs reported in the literature:

Structural Modifications and Substituent Effects

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties
N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide (Target Compound) N-benzyl, 4-aminobenzamide 469.56 High lipophilicity due to benzyl group; potential for CNS penetration .
4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-phenylethyl)benzamide (F127-0388) N-phenethyl, 4-aminobenzamide 441.51 Reduced steric bulk compared to benzyl; may enhance solubility .
N-(4-methoxyphenyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide (F127-0456) N-(4-methoxyphenyl), 4-aminobenzamide 443.48 Electron-donating methoxy group could improve antioxidant activity .
2-(4-ethoxyanilino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Ethoxyanilino, dimethoxy groups on quinazoline Enhanced π-π stacking potential; reported enzyme inhibition .

Key Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP compared to phenethyl or methoxyphenyl analogs, as inferred from molecular weights and substituent contributions .
  • Solubility : Polar substituents (e.g., methoxy in F127-0456) improve aqueous solubility, whereas the benzyl group may necessitate formulation enhancements for bioavailability .

Spectroscopic Characterization

  • IR and NMR: The target compound’s IR spectrum would show C=O stretches near 1670 cm⁻¹ (amide) and 1605 cm⁻¹ (quinazolinone), consistent with analogs in . ^1H-NMR would feature aromatic protons at δ 7.3–8.3 ppm and a benzyl CH₂ signal near δ 4.5 ppm .

Biological Activity

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structure that combines a benzamide moiety with a thiadiazole and quinazoline framework, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C21H21N5O2SC_{21}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 407.49 g/mol. The structure includes key functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-component reactions under specific conditions, such as microwave irradiation. The use of aromatic aldehydes and derivatives of 1,3,4-thiadiazoles plays a crucial role in forming the final product. The synthetic pathway can be optimized through various methods to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzamide and thiadiazole moieties. For instance, derivatives similar to this compound have shown significant inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

A study demonstrated that compounds with similar structures exhibited potent inhibitory activity against multiple RTKs including EGFR and PDGFR, with some derivatives achieving over 90% inhibition at low concentrations (10 nM) . This suggests that N-benzyl derivatives may also possess similar capabilities.

Antimicrobial Activity

Compounds featuring the thiadiazole ring have been noted for their antimicrobial properties. Research indicates that modifications to the thiadiazole structure can enhance activity against bacterial strains and fungi . The incorporation of long alkenyl chains into the thiadiazole framework has been shown to improve biological efficacy significantly.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substituents on the benzene ringAltered binding affinity to target proteins
Variations in thiadiazole structureEnhanced antimicrobial potency
Changes in the amide linkagePotential increase in anticancer efficacy

Case Studies

  • Inhibition of Tyrosine Kinases : A derivative closely related to N-benzyl-4-(5H-thiadiazolo[2,3-b]quinazolin) demonstrated substantial inhibition against ABL1 kinase. This suggests potential applications in treating cancers characterized by abnormal ABL1 activity .
  • Antimicrobial Efficacy : Compounds with similar thiadiazole structures have been tested against various pathogens. For example, certain derivatives showed promising results against resistant bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between N-benzyl derivatives and target proteins. These studies provide insights into how structural variations can influence binding affinity and specificity towards cancer-related targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.